1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
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Overview
Description
1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one is a chemical compound with the molecular formula C15H22BClO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Chemical Reactions Analysis
1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution
Scientific Research Applications
1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one has several scientific research applications:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-[4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one can be compared with other boron-containing compounds such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the pentan-1-one moiety.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing ring but different substituents on the phenyl ring
Properties
IUPAC Name |
1-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BClO3/c1-6-7-8-15(20)12-9-10-14(19)13(11-12)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWZVNDDPUEDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)CCCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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